

solubility profile of 2-phenoxyaniline in organic solvents

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Compound of Interest

Compound Name: **Phenoxyaniline**

Cat. No.: **B8288346**

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An In-depth Technical Guide on the Solubility Profile of **2-Phenoxyaniline** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **2-phenoxyaniline** in organic solvents. Due to the limited availability of quantitative public data, this document focuses on providing a qualitative solubility profile and a detailed experimental protocol for the quantitative determination of its solubility. This allows researchers to generate precise solubility data for their specific solvent systems and applications.

Qualitative Solubility Profile of 2-Phenoxyaniline

Based on available literature, **2-phenoxyaniline**, a light orange crystalline solid, exhibits varying degrees of solubility in different organic solvents. The following table summarizes the qualitative solubility information that has been reported.

Solvent	Solubility Description	Source(s)
Chloroform	Moderately to Slightly Soluble	[1] [2]
Methanol	Moderately to Slightly Soluble	[1] [2]
Water	Limited Solubility	[1]

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound at a specific temperature.^[3] The following protocol provides a step-by-step guide for determining the solubility of **2-phenoxyaniline** in an organic solvent of interest.

Materials and Equipment

- **2-Phenoxyaniline** (solid, high purity)
- Selected organic solvent(s) (analytical grade)
- Glass vials with screw caps
- Orbital shaker or incubator with temperature control
- Analytical balance
- Spatula
- Volumetric flasks and pipettes
- Syringe filters (0.45 µm or smaller pore size)
- Syringes
- Autosampler vials (for HPLC) or quartz cuvettes (for UV-Vis)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure

Step 1: Preparation of Saturated Solutions

- Add an excess amount of solid **2-phenoxyaniline** to a glass vial. An excess is ensured when undissolved solid remains at equilibrium.
- Add a known volume of the desired organic solvent to the vial.
- Securely cap the vials to prevent solvent evaporation.
- Place the vials in an orbital shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).
- Shake the vials at a constant agitation speed for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically recommended.[\[4\]](#)[\[5\]](#)

Step 2: Sample Collection and Preparation

- After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
- Carefully withdraw a sample of the supernatant using a syringe.
- Immediately filter the sample through a syringe filter into a clean container to remove any undissolved solid particles.
- Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

Step 3: Quantification of **2-Phenoxyaniline**

The concentration of **2-phenoxyaniline** in the diluted, filtered solution can be determined using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

3.a. HPLC Method

High-Performance Liquid Chromatography is a precise method for quantifying aniline derivatives.[\[6\]](#)

- Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water.
- Stationary Phase: A C18 reversed-phase column is commonly used for the separation of aniline derivatives.[\[6\]](#)

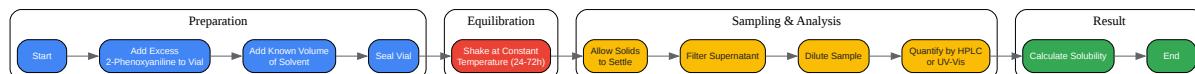
- Detection: UV detection at a wavelength where **2-phenoxyaniline** exhibits maximum absorbance.
- Calibration: Prepare a series of standard solutions of **2-phenoxyaniline** of known concentrations in the chosen solvent. Inject these standards to create a calibration curve by plotting peak area versus concentration.
- Sample Analysis: Inject the diluted sample and determine its concentration from the calibration curve.
- Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor.

3.b. UV-Vis Spectrophotometry Method This method is suitable for the quantification of aromatic amines.[7][8]

- Wavelength Selection: Determine the wavelength of maximum absorbance (λ_{max}) of **2-phenoxyaniline** in the chosen solvent by scanning a dilute solution.
- Calibration: Prepare a series of standard solutions of **2-phenoxyaniline** of known concentrations. Measure the absorbance of each standard at the λ_{max} to construct a calibration curve (Absorbance vs. Concentration).
- Sample Analysis: Measure the absorbance of the diluted sample at the λ_{max} .
- Calculation: Determine the concentration of the sample from the calibration curve and the Beer-Lambert law. Back-calculate the original concentration in the saturated solution, taking into account the dilution factor.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of **2-phenoxyaniline**.



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Caption: Experimental workflow for solubility determination.

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